Cas no 35409-82-6 (Benzenepropanol, beta-amino-beta-methyl-, (beta S)-)
Benzenepropanol, beta-amino-beta-methyl-, (beta S)- Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanol, beta-amino-beta-methyl-, (beta S)-
- SCHEMBL2024077
- HYRNHINXZCYRME-SNVBAGLBSA-N
- (R)-2-amino-2-methyl-3-phenylpropan-1-ol
- (2R)-2-amino-2-methyl-3-phenylpropan-1-ol
- 35409-82-6
-
- MDL: MFCD28166365
- Inchi: 1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m1/s1
- InChI Key: HYRNHINXZCYRME-SNVBAGLBSA-N
- SMILES: OC[C@@](C)(CC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 165.115364102Da
- Monoisotopic Mass: 165.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.3Ų
Benzenepropanol, beta-amino-beta-methyl-, (beta S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Advanced ChemBlocks | 10161-1G |
(S)-2-amino-2-methyl-3-phenylpropan-1-ol |
35409-82-6 | 95% | 1G |
$1,115 | 2023-09-15 | |
| Advanced ChemBlocks | 10161-5G |
(S)-2-amino-2-methyl-3-phenylpropan-1-ol |
35409-82-6 | 95% | 5G |
$2,250 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2076662-1g |
(S)-2-methyl-1-phenylbutan-2-amine |
35409-82-6 | 1g |
¥8291.00 | 2024-05-17 |
Benzenepropanol, beta-amino-beta-methyl-, (beta S)- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Benzenepropanol, beta-amino-beta-methyl-, (beta S)-
Benzenepropanol, beta-amino-beta-methyl-, (beta S)- (CAS No. 35409-82-6): A Comprehensive Overview
Benzenepropanol, beta-amino-beta-methyl-, (beta S)-, identified by its CAS number 35409-82-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The (beta S)-configuration of this compound underscores its chiral nature, which is a critical factor in determining its biological activity and interactions with biological targets.
The structure of Benzenepropanol, beta-amino-beta-methyl-, (beta S)- consists of a benzene ring substituted with a propanol side chain that bears both an amino and a methyl group at the beta position relative to the amino group. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The stereochemistry at the chiral center plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic profiles, which are essential considerations in drug design.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The unique properties of Benzenepropanol, beta-amino-beta-methyl-, (beta S)- make it an excellent candidate for such applications. Researchers have explored its use as a chiral building block in the synthesis of complex molecules, including those with potential therapeutic value. The ability to introduce precise stereochemical control at key positions in a molecule is crucial for achieving high enantioselectivity in synthetic pathways, which is often a determinant of a drug's efficacy and safety.
The pharmaceutical industry has been particularly keen on exploring novel compounds that exhibit potent biological activity with minimal side effects. The presence of both an amino and a methyl group in the side chain of Benzenepropanol, beta-amino-beta-methyl-, (beta S)- provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility has led to its incorporation into various drug discovery programs aimed at developing treatments for diverse diseases.
One area where this compound has shown promise is in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, and their inhibition is often a key strategy in anti-inflammatory and antiviral therapies. The chiral center in Benzenepropanol, beta-amino-beta-methyl-, (beta S)- allows for the creation of enantiomerically pure inhibitors that can interact selectively with specific protease isoforms. This selectivity is essential for minimizing off-target effects and improving therapeutic outcomes.
The synthetic utility of Benzenepropanol, beta-amino-beta-methyl-, (beta S)- extends beyond protease inhibition. Its structural motif has been employed in the development of kinase inhibitors, which are critical for treating cancers and other diseases driven by aberrant signaling pathways. The ability to introduce diverse substituents while maintaining chirality makes this compound a valuable tool for medicinal chemists seeking to optimize lead compounds into viable drugs.
In addition to its role as a synthetic intermediate, Benzenepropanol, beta-amino-beta-methyl-, (beta S)- has been investigated for its potential as an agrochemical intermediate. The agrochemical industry continually seeks novel compounds that can enhance crop protection strategies while minimizing environmental impact. The unique structural features of this molecule make it a candidate for developing new pesticides and herbicides with improved efficacy and reduced toxicity.
The latest research on Benzenepropanol, beta-amino-beta-methyl-, (beta S)- highlights its significance in developing green chemistry approaches. Sustainable synthetic methodologies are increasingly important due to environmental concerns and regulatory pressures. Researchers have explored catalytic processes that minimize waste and energy consumption while maximizing yield and selectivity. These efforts align with the broader goal of creating more environmentally friendly chemical processes that align with principles of green chemistry.
The future prospects for Benzenepropanol, beta-amino-beta-methyl-, (beta S)- are promising, with ongoing studies focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry and artificial intelligence are expected to further enhance the design and optimization of molecules like this one. These technologies can predict molecular properties and interactions with high accuracy, accelerating the discovery process and enabling the rapid development of new therapeutics.
In conclusion, Benzenepropanol, beta-amino-beta-methyl-, (beta S)-, CAS No. 35409-82-6, is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and stereochemistry make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.
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